![molecular formula C19H19BrN2O3 B2519670 2-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide CAS No. 921542-60-1](/img/structure/B2519670.png)
2-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound of interest, 2-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide, is a brominated benzamide derivative with a complex heterocyclic structure. While the specific compound is not directly discussed in the provided papers, related compounds and their synthesis, molecular structure, and physical properties are explored, which can provide insights into the analysis of the compound .
Synthesis Analysis
The synthesis of related brominated benzamide derivatives is well-documented. For instance, a palladium-catalyzed regio- and chemoselective direct benzylation of primary benzamides with 2-bromobenzyl bromides has been developed, leading to various substituted diarylmethanes and further to the synthesis of dibenzoazepinones . Additionally, the synthesis of 2-bromo-N-(2,4-difluorobenzyl)benzamide has been achieved with a high yield of 92% by reacting 2-bromobenzoic acid with (2,4-difluorophenyl)methanamine . These methods could potentially be adapted for the synthesis of the compound of interest.
Molecular Structure Analysis
The molecular structure of brominated benzamide derivatives has been characterized using various techniques. For example, the crystal structure of 2-bromo-N-(2,4-difluorobenzyl)benzamide was determined by single-crystal X-ray diffraction analysis, revealing a monoclinic system with specific cell parameters . Similar structural determination methods could be applied to the compound of interest to elucidate its molecular geometry and confirm its synthesis.
Chemical Reactions Analysis
The reactivity of brominated benzamide derivatives can be inferred from related studies. The interaction of N-benzoyl-2-(cyclohex-2-en-1-yl)aniline with molecular bromine leads to the formation of dibromide and 4-bromo-1,2,3,4,4a,11b-hexahydrodibenzoxazepine . These reactions highlight the potential for brominated benzamides to undergo further chemical transformations, which could be relevant for the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzamide derivatives have been explored through various analyses. The supramolecular packing of 2-bromo-N-(2,4-difluorobenzyl)benzamide involves N-H...O hydrogen bonds and C-Br...π intermolecular interactions . Additionally, the solid-state structures of antipyrine-like derivatives, including a 2-bromo benzamide, have been analyzed through Hirshfeld surface analysis and DFT calculations, revealing the importance of hydrogen bonding and π-interactions in the stabilization of molecular assemblies . These findings can provide a basis for predicting the behavior of the compound of interest in different states.
Scientific Research Applications
Antimicrobial Activity
Compounds related to 2-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide have been synthesized and evaluated for their antimicrobial properties. For instance, Abunada et al. (2008) described the synthesis of pyrazole derivatives and their subsequent reactions to form pyrazolo[3,4-d]pyrimidines and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines, exhibiting significant antimicrobial activity (Abunada et al., 2008).
Synthesis of Heterocyclic Structures
Research into the synthesis of complex heterocyclic structures using precursors similar to 2-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide has led to the development of various novel compounds. Laha et al. (2013) demonstrated the palladium-catalyzed regio- and chemoselective ortho-benzylation of C-H bonds using a functionalizable primary amide directing group, which facilitated the synthesis of dibenzoazepinones (Laha, Shah, & Jethava, 2013).
Crystal Structure and Theoretical Studies
Studies on the crystal structure and theoretical aspects of compounds structurally related to 2-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide have provided insights into their molecular behavior. Polo et al. (2019) synthesized 2-bromo-N-(2,4-difluorobenzyl)benzamide and conducted a detailed analysis of its crystal structure, demonstrating the compound's potential for further research applications (Polo et al., 2019).
Modular Synthesis of Tetrahydrobenzo[b]azepines
The modular synthesis of tetrahydrobenzo[b]azepines, structures related to the compound of interest, has been explored to create bioactive compounds efficiently. Liu, Wang, and Dong (2021) reported a method using palladium/norbornene cooperative catalysis, showcasing the versatility of such structures in pharmaceutical research (Liu, Wang, & Dong, 2021).
Safety And Hazards
This would involve looking at the compound’s potential hazards, such as its toxicity, flammability, and environmental impact.
Future Directions
This would involve a discussion of potential future research directions. This could include new reactions that could be explored, new applications for the compound, or new methods of synthesis.
properties
IUPAC Name |
2-bromo-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O3/c1-19(2)11-25-16-9-8-12(10-15(16)22(3)18(19)24)21-17(23)13-6-4-5-7-14(13)20/h4-10H,11H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJTURZGNHMSSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3Br)N(C1=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

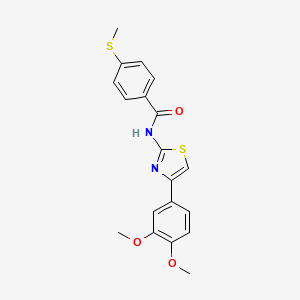
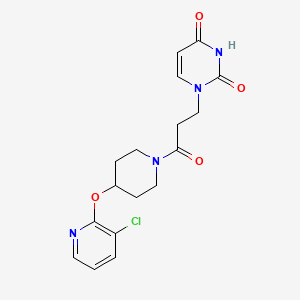
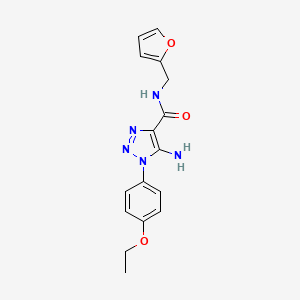
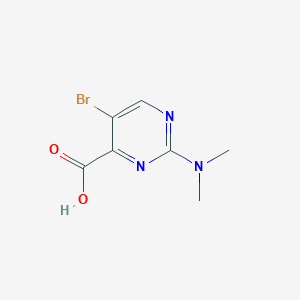
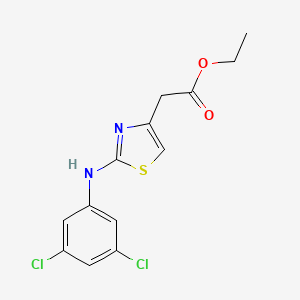

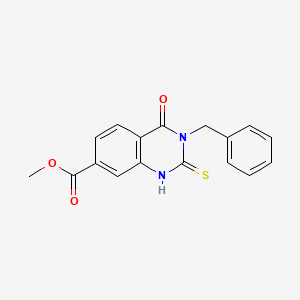
![1-[4-(difluoromethoxy)phenyl]-N-phenylmethanimine oxide](/img/structure/B2519599.png)
![3-methyl-3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride](/img/structure/B2519600.png)
![N-(4-fluorophenethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2519602.png)
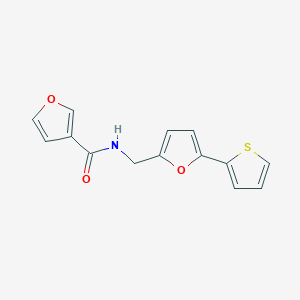
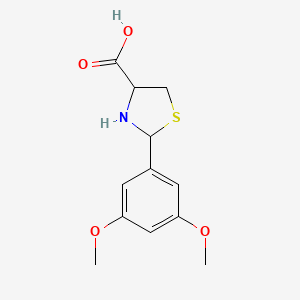
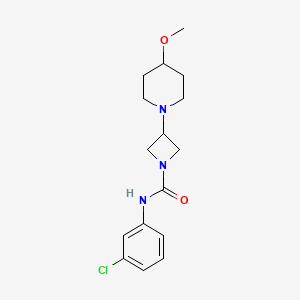
![(1S,2R,4S,6R)-9-Phenylmethoxycarbonyl-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylic acid](/img/structure/B2519610.png)